3-Amino-2-methylbenzoyl chloride
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Overview
Description
3-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-2-methylbenzoyl chloride typically involves the chlorination of 3-Amino-2-methylbenzoic acid. The process can be summarized as follows:
Starting Material: 3-Amino-2-methylbenzoic acid.
Chlorinating Agent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the 3-Amino-2-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in an inert solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-Amino-2-methylbenzyl alcohol: Formed by reduction.
3-Amino-2-methylbenzoic acid: Formed by oxidation.
Scientific Research Applications
3-Amino-2-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Serves as a building block for the synthesis of drugs with potential antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Research: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylbenzoyl chloride depends on its reactivity with various nucleophiles. The compound acts as an electrophile due to the presence of the electron-withdrawing carbonyl and chloride groups. When it reacts with nucleophiles, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-Amino-2-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of a chloride group.
3-Acetoxy-2-methylbenzoyl chloride: Similar structure but with an acetoxy group instead of an amino group.
Uniqueness
3-Amino-2-methylbenzoyl chloride is unique due to its combination of an amino group and a benzoyl chloride moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-amino-2-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSIMVXEHIKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664573 |
Source
|
Record name | 3-Amino-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370580-66-8 |
Source
|
Record name | 3-Amino-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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